Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 731852-88-3
VCID: VC3931304
InChI: InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-12-8-9-13-21(16)17(22)23-14-15-10-6-5-7-11-15/h5-7,10-12H,8-9,13-14H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CCCCN2C(=O)OCC3=CC=CC=C3
Molecular Formula: C19H26BNO4
Molecular Weight: 343.2 g/mol

Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

CAS No.: 731852-88-3

Cat. No.: VC3931304

Molecular Formula: C19H26BNO4

Molecular Weight: 343.2 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate - 731852-88-3

Specification

CAS No. 731852-88-3
Molecular Formula C19H26BNO4
Molecular Weight 343.2 g/mol
IUPAC Name benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-12-8-9-13-21(16)17(22)23-14-15-10-6-5-7-11-15/h5-7,10-12H,8-9,13-14H2,1-4H3
Standard InChI Key PESXPLPMEBCWQN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCCCN2C(=O)OCC3=CC=CC=C3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CCCCN2C(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 3,4-dihydropyridine ring fused to a benzyl carbamate group at the 1-position and a pinacol boronate ester at the 6-position. The tetrahydropyridine core adopts a partially unsaturated conformation, while the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, preventing protodeboronation. The IUPAC name, benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number731852-88-3
Molecular FormulaC19H26BNO4\text{C}_{19}\text{H}_{26}\text{BNO}_4
Molecular Weight343.2 g/mol
Density1.12 g/cm³ (estimated)
Boiling Point452°C (predicted)
SolubilitySoluble in DMSO, THF, ethers

Synthesis and Characterization

Synthetic Pathways

The synthesis typically begins with the hydrogenation of pyridine derivatives to form 1,2,3,6-tetrahydropyridine, followed by boronation and protection steps. A representative route involves:

  • Boronation: Reaction of tetrahydropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronate ester.

  • Carbamate Protection: Treatment with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Na₂CO₃) to introduce the benzyl carbamate group .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, aromatic), 5.15 (s, 2H, CH₂Ph), 4.10–3.95 (m, 2H, dihydropyridine), 2.45–2.30 (m, 2H, dihydropyridine) .

  • ¹¹B NMR: A singlet at δ 30.1 ppm confirms the tetracoordinated boron environment .

Reactivity and Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group facilitates carbon-carbon bond formation via Suzuki-Miyaura reactions. For example, coupling with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives, critical in drug discovery.

Table 2: Representative Cross-Coupling Conditions

SubstrateCatalystBaseYield (%)
4-BromotoluenePd(PPh₃)₄K₂CO₃82
2-ChloropyridinePd(OAc)₂/XPhosCsF75

Lewis Acid-Mediated Transformations

Interactions with Lewis acids like B(C₆F₅)₃ induce hydride transfer reactions, forming pyridinium borohydride intermediates. This reactivity is exploited in catalytic reductions and asymmetric synthesis .

Mechanistic Insights

Boronate Stability and Reactivity

The pinacol ester’s electron-withdrawing substituents enhance boron’s electrophilicity, accelerating transmetalation in cross-coupling. Conversely, the dihydropyridine ring’s conjugation delocalizes electron density, moderating reactivity.

Role of Protecting Groups

The benzyl carbamate (Cbz) group provides orthogonal protection, enabling selective deprotection under hydrogenolytic conditions without affecting the boronate .

Comparative Analysis with Analogous Boronates

Pinacol vs. Neopentyl Glycol Esters

Pinacol boronate esters (as in this compound) exhibit superior stability to hydrolysis compared to neopentyl glycol derivatives, attributed to steric shielding of the boron atom.

Tetrahydropyridine vs. Piperidine Cores

The partial unsaturation in tetrahydropyridine enhances conjugation, lowering the activation energy for boronate transfer relative to fully saturated piperidine analogues .

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